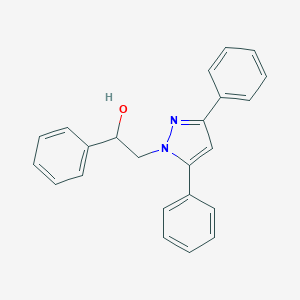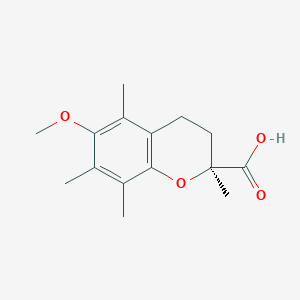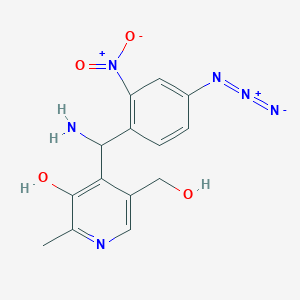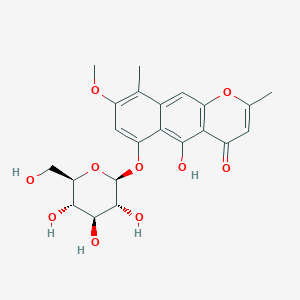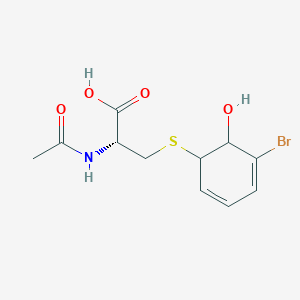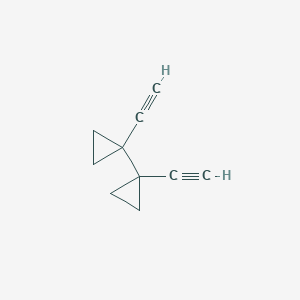
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, also known as ECPC, is a cyclopropane derivative that has been of interest to researchers due to its unique chemical structure and potential applications in scientific research. ECPC has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane involves the formation of a covalent bond between the ethynyl group of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane and the heme iron of cytochrome P450 enzymes. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to inhibit the activity of soluble epoxide hydrolase, an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other xenobiotics in the body, leading to an increase in their bioavailability. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to increase the levels of EETs in the body, which may have beneficial effects on blood pressure and inflammation. However, the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body are not yet fully understood.
Advantages and Limitations for Lab Experiments
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has several advantages as a tool for scientific research. It is a potent inhibitor of cytochrome P450 enzymes and soluble epoxide hydrolase, making it a useful tool for studying the mechanism of action of these enzymes. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane is also relatively stable and easy to handle in the laboratory. However, the use of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane in experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane research. One area of interest is the development of new synthetic methods for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane that are more efficient and yield higher purity. Another area of interest is the study of the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body, including its potential toxicity and effects on drug metabolism. Additionally, 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane may have potential applications in the development of new drugs that target cytochrome P450 enzymes and soluble epoxide hydrolase.
Synthesis Methods
Several methods have been reported for the synthesis of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, including the reaction of 1,1-dibromo-2-phenylcyclopropane with acetylene, the reaction of 1-phenyl-2-(trimethylsilyl)acetylene with 1-bromo-1-(1-phenylcyclopropyl)cyclopropane, and the reaction of 1-bromo-1-(1-phenylcyclopropyl)cyclopropane with lithium acetylide. The yield and purity of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane can vary depending on the synthesis method used.
Scientific Research Applications
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been used in scientific research as a tool to study the mechanism of action of certain enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been used as a substrate for the study of cyclopropane ring-opening reactions catalyzed by enzymes such as cytochrome P450 and soluble epoxide hydrolase.
properties
CAS RN |
133191-23-8 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C10H10/c1-3-9(5-6-9)10(4-2)7-8-10/h1-2H,5-8H2 |
InChI Key |
XWRZNWPHNDHWGO-UHFFFAOYSA-N |
SMILES |
C#CC1(CC1)C2(CC2)C#C |
Canonical SMILES |
C#CC1(CC1)C2(CC2)C#C |
synonyms |
1,1-Bicyclopropyl, 1,1-diethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




